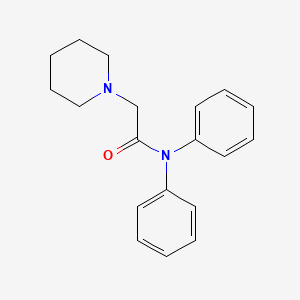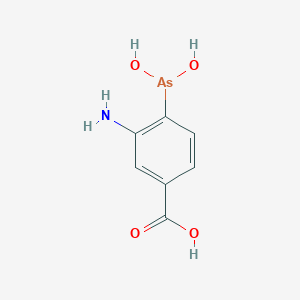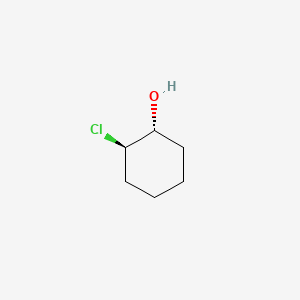
trans-2-Chlorocyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Chlorocyclohexanol: is an organic compound with the molecular formula C6H11ClO It is a stereoisomer of 2-chlorocyclohexanol, specifically the trans isomer, meaning the chlorine and hydroxyl groups are on opposite sides of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-chlorocyclohexanol involves the addition of chlorine and hydroxyl groups to cyclohexene. This can be achieved through a stereoselective addition reaction. For example, cyclohexene can be reacted with chloramine-T trihydrate in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated through steam distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as fractional distillation under reduced pressure are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Chlorocyclohexanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-epoxycyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: 1,2-epoxycyclohexane.
Applications De Recherche Scientifique
Chemistry: trans-2-Chlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in studying stereoselective reactions and mechanisms.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may have potential in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for other chemical compounds .
Mécanisme D'action
The mechanism of action of trans-2-chlorocyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the hydroxyl group. This leads to the formation of new compounds such as 1,2-epoxycyclohexane .
Comparaison Avec Des Composés Similaires
cis-2-Chlorocyclohexanol: The cis isomer has the chlorine and hydroxyl groups on the same side of the cyclohexane ring.
2-Chlorocyclohexanol: The general form without specifying the stereochemistry.
Uniqueness: trans-2-Chlorocyclohexanol is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. For example, the trans isomer forms 1,2-epoxycyclohexane upon reaction with sodium hydroxide, while the cis isomer forms cyclohexanone .
Propriétés
Numéro CAS |
6628-80-4 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
(1R,2R)-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
NYEWDMNOXFGGDX-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)Cl |
SMILES canonique |
C1CCC(C(C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


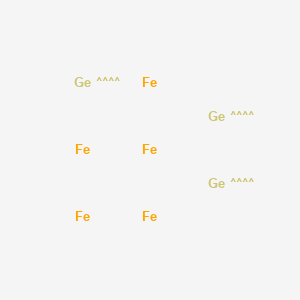
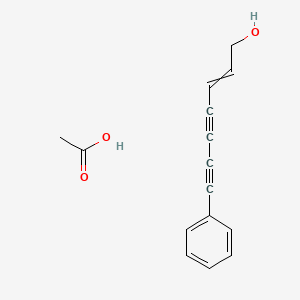
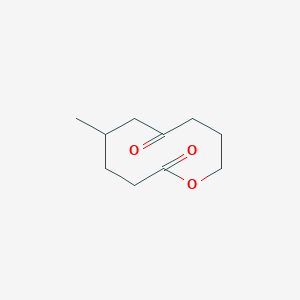
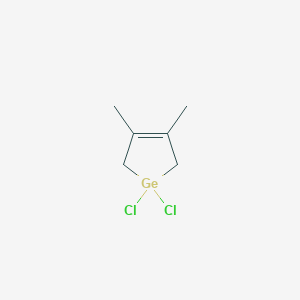
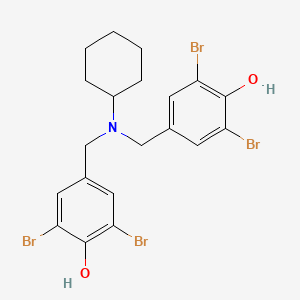
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
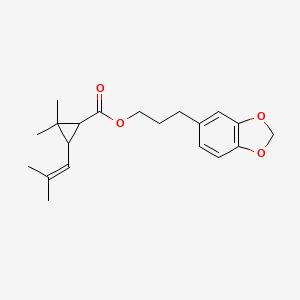
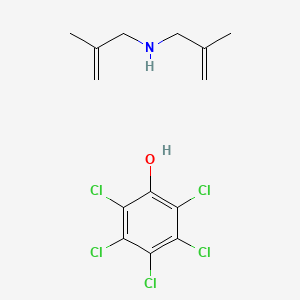
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
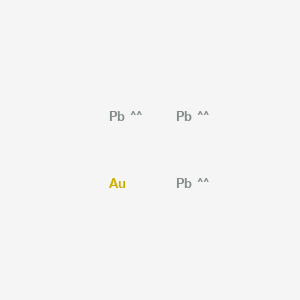
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
